molecular formula C31H28N2O6 B179284 Dehydroaglaiastatin CAS No. 155595-93-0

Dehydroaglaiastatin

Cat. No. B179284
M. Wt: 524.6 g/mol
InChI Key: YCIPQJTZJGUXND-JZRGNDHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

Dehydroaglaiastatin is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

Dehydroaglaiastatin has been identified as a compound with significant cytotoxic activity against human liver cancer cells. In a study by Ngo et al. (2021), dehydroaglaiastatin demonstrated noteworthy effects in vitro, exhibiting a low IC50 value, indicating its potential as a potent agent against cancer cells (Ngo et al., 2021).

properties

IUPAC Name

(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIPQJTZJGUXND-JZRGNDHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroaglaiastatin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dehydroaglaiastatin
Reactant of Route 2
Dehydroaglaiastatin
Reactant of Route 3
Reactant of Route 3
Dehydroaglaiastatin
Reactant of Route 4
Reactant of Route 4
Dehydroaglaiastatin
Reactant of Route 5
Dehydroaglaiastatin
Reactant of Route 6
Dehydroaglaiastatin

Citations

For This Compound
6
Citations
NTN Ngo, NT Lai, HC Le, LTT Nguyen… - Natural Product …, 2022 - Taylor & Francis
… Cytotoxicity toward HepG2 cells revealed that dehydroaglaiastatin (13), 8b-O-5-oxohexylrocaglaol (1) and rocaglaol (5) exhibited significant effects (IC 50 0.69, 4.77 and 7.37 µM, …
Number of citations: 9 www.tandfonline.com
H Greger, T Pacher, B Brem, M Bacher, O Hofer - Phytochemistry, 2001 - Elsevier
… , C-3a, and C-8b were based on the optical rotation of α D 20 = −45 for 6 and −53 for 7 (CHCl 3 ), which agreed perfectly with a value of −50.1 for the closely related dehydroaglaiastatin (…
Number of citations: 128 www.sciencedirect.com
H Greger - Phytochemistry Reviews, 2022 - Springer
Flavaglines are formed by cycloaddition of a flavonoid nucleus with a cinnamic acid moiety representing a typical chemical character of the genus Aglaia of the family Meliaceae. Based …
Number of citations: 12 link.springer.com
H Greger, M Hofer, K Teichmann, J Schinnerl… - Phytochemistry, 2008 - Elsevier
… Together with the related dehydroaglaiastatin and marikarin it was isolated from A. gracilis AC Smith and also exhibited pronounced insecticidal activity (Greger et al., 2001). The typical …
Number of citations: 24 www.sciencedirect.com
RS Orugunty - 1998 - search.proquest.com
Saururus cernuus is an aquatic weed that is found commonly throughout Florida. It was used in folk medicine as a sedative and for the reduction of pain, fever, and inflammation and for …
Number of citations: 2 search.proquest.com
KV Kavitha, RK Jatt, S Sambath Kumar
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.